Cas no 2105320-37-2 (4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol)

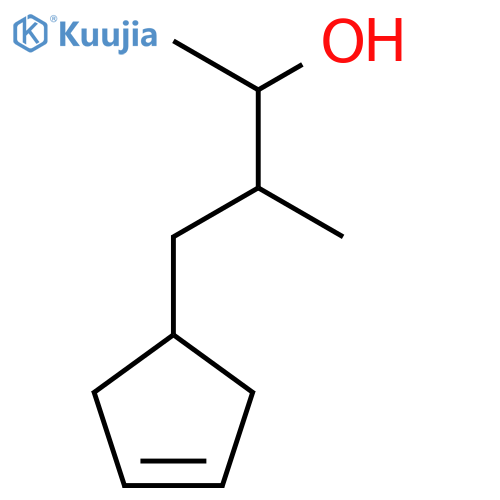

2105320-37-2 structure

商品名:4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol 化学的及び物理的性質

名前と識別子

-

- 4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol

- EN300-1626909

- 2105320-37-2

-

- インチ: 1S/C10H18O/c1-8(9(2)11)7-10-5-3-4-6-10/h3-4,8-11H,5-7H2,1-2H3

- InChIKey: XJPDJGSQAOOMCW-UHFFFAOYSA-N

- ほほえんだ: OC(C)C(C)CC1CC=CC1

計算された属性

- せいみつぶんしりょう: 154.135765193g/mol

- どういたいしつりょう: 154.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1626909-0.25g |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 0.25g |

$893.0 | 2023-06-04 | ||

| Enamine | EN300-1626909-100mg |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 100mg |

$741.0 | 2023-09-22 | ||

| Enamine | EN300-1626909-0.1g |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 0.1g |

$855.0 | 2023-06-04 | ||

| Enamine | EN300-1626909-0.5g |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 0.5g |

$933.0 | 2023-06-04 | ||

| Enamine | EN300-1626909-0.05g |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 0.05g |

$816.0 | 2023-06-04 | ||

| Enamine | EN300-1626909-1.0g |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 1g |

$971.0 | 2023-06-04 | ||

| Enamine | EN300-1626909-2.5g |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 2.5g |

$1903.0 | 2023-06-04 | ||

| Enamine | EN300-1626909-1000mg |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 1000mg |

$842.0 | 2023-09-22 | ||

| Enamine | EN300-1626909-2500mg |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 2500mg |

$1650.0 | 2023-09-22 | ||

| Enamine | EN300-1626909-5000mg |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol |

2105320-37-2 | 5000mg |

$2443.0 | 2023-09-22 |

4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2105320-37-2 (4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2039-76-1(3-Acetylphenanthrene)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量